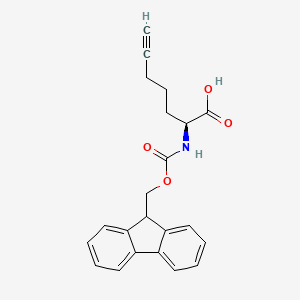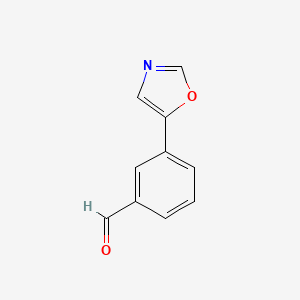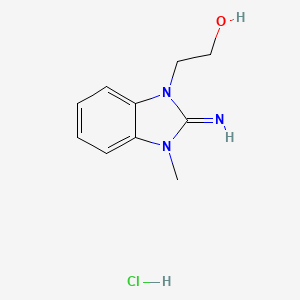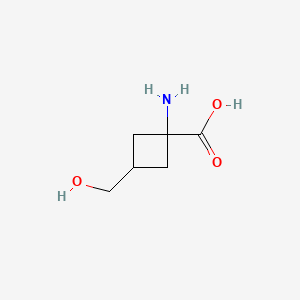![molecular formula C42H28N6 B3081184 2-Phenyl-4,6-bis[3,5-bis(4-pyridyl)phenyl]pyrimidine CAS No. 1097652-83-9](/img/structure/B3081184.png)
2-Phenyl-4,6-bis[3,5-bis(4-pyridyl)phenyl]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For instance, two diamine monomers, 2-phenyl-4,6-bis (4-aminophenoxy)pyrimidine and 1,3-bis (5-amino-2-pyridinoxy)benzene, were designed and synthesized . These diamines reacted with different commercially available aromatic dianhydrides to yield a series of heterocyclic polyimides via a classical two-step polymerization method .Chemical Reactions Analysis
The diamines mentioned in the synthesis analysis reacted with different commercially available aromatic dianhydrides to yield a series of heterocyclic polyimides . This suggests that 2-Phenyl-4,6-bis[3,5-bis(4-pyridyl)phenyl]pyrimidine may also participate in similar reactions.Physical and Chemical Properties Analysis
The polyimides derived from related compounds exhibited excellent solubility in strong polar solvents, such as N, N -dimethylacetamide, N, N -dimethylformamide and N -methyl-2-pyrrolidone . They formed flexible, strong and transparent films with UV-visible absorption cut-off wavelengths at 344–399 nm . The polyimides also showed a low moisture absorption of 0.18–1.38% and outstanding mechanical properties .科学的研究の応用
1. Synthesis and Characterization of New Materials
- Polyimides with Pyrimidine or Pyridine Moieties: New diamine monomers including 2-phenyl-4,6-bis(4-aminophenoxy)pyrimidine were synthesized to investigate the structure–property relationships of polyimides. These materials demonstrated outstanding mechanical properties and thermal stability, making them suitable for advanced material applications (Wang et al., 2015).
2. Development of Novel Compounds
- Chalcogen Derivatives: A new class of pyrimidine chalcogen (Se/Te) derivatives, i.e., 2,4-bis(arylchalcogenyl)pyrimidine and 2-chloro-4,6-bis(arylchalcogenyl)pyrimidine compounds, were synthesized. Their crystal structures were analyzed, contributing to the expanding library of organochalcogen-based pyrimidine derivatives (Arora et al., 2014).
3. Therapeutic Applications
- Anti-Pneumocystis Carinii Pneumonia Activity: Dicationic 2,4-diarylpyrimidines, including derivatives of pyrimidine, showed strong binding to DNA and exhibited promising activity against Pneumocystis carinii pneumonia (PCP), positioning them as potential new anti-PCP agents (Kumar et al., 1997).
4. Exploration of Molecular Structures
- Crystallography and Molecular Analysis: Studies involving compounds like 2,4-bis(arylchalcogenyl)pyrimidine highlighted the importance of pyrimidine in structural and molecular chemistry. These studies provide insights into the crystal structures and molecular interactions of these compounds, contributing to the field of molecular design and material science (Bhasin et al., 2013).
5. Utility in Synthesis Methods
- Alkylation Studies: Research on 2-mercaptonicotinonitriles and 2-mercapto-4-oxo-6-phenyl-1,4-dihydropyrimidine-5-carbonitrile derivatives showcased their utility as building blocks for novel bis- and poly(pyridines) and poly(pyrimidines) via alkylation, expanding the toolkit for chemical synthesis (Abd El-Fatah et al., 2017).
作用機序
Target of Action
The primary target of 4,6-Bis(3,5-di(pyridin-4-yl)phenyl)-2-phenylpyrimidine is the electron transport layer in organic light-emitting diodes (OLEDs) . This compound plays a crucial role in the efficient transport of electrons within the device.
Mode of Action
4,6-Bis(3,5-di(pyridin-4-yl)phenyl)-2-phenylpyrimidine interacts with its target by facilitating the movement of electrons. It is an electron-deficient compound , which allows it to effectively transport electrons within the OLED structure.
Biochemical Pathways
The compound is involved in the electron transport pathway within OLEDs. By facilitating the movement of electrons, it contributes to the overall efficiency of the device. The downstream effects include improved light emission and device performance .
Result of Action
The action of 4,6-Bis(3,5-di(pyridin-4-yl)phenyl)-2-phenylpyrimidine results in the efficient transport of electrons within OLEDs. This leads to improved light emission and overall device performance .
Action Environment
The action of this compound is influenced by the environment within the OLED device. Factors such as substrate rotation speed and evaporation angle during the device fabrication process can affect the growth of nanostructures of the compound . These nanostructures can, in turn, influence the outcoupling and efficiency improvement of OLEDs .
特性
IUPAC Name |
4,6-bis(3,5-dipyridin-4-ylphenyl)-2-phenylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H28N6/c1-2-4-33(5-3-1)42-47-40(38-24-34(29-6-14-43-15-7-29)22-35(25-38)30-8-16-44-17-9-30)28-41(48-42)39-26-36(31-10-18-45-19-11-31)23-37(27-39)32-12-20-46-21-13-32/h1-28H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXVALUXWPWFEMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CC(=N2)C3=CC(=CC(=C3)C4=CC=NC=C4)C5=CC=NC=C5)C6=CC(=CC(=C6)C7=CC=NC=C7)C8=CC=NC=C8 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H28N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
616.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
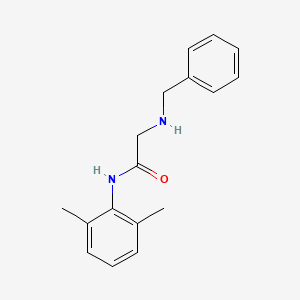


![3-phenyl-6,7,8,9-tetrahydro-5H-imidazo[1,5-a]azepine-1-carboxylic acid](/img/structure/B3081122.png)
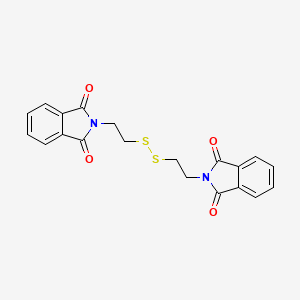

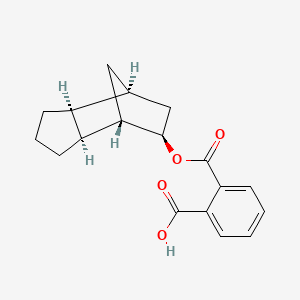

![3-{[(4-Ethoxyphenyl)amino]sulfonyl}thiophene-2-carboxylic acid](/img/structure/B3081161.png)
![Ethyl 3-[(5-chloro-2-hydroxybenzyl)amino]benzoate](/img/structure/B3081169.png)
